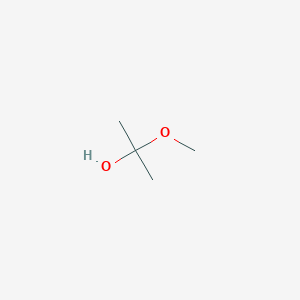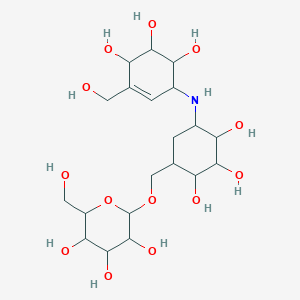
Validamycin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Validamycin D is a complex organic compound with the molecular formula C20H35NO13 This compound is known for its intricate structure, which includes multiple hydroxyl groups and a hexopyranoside moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Validamycin D typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the cyclohexenylamine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of biocatalysts or enzymatic processes to achieve the desired stereochemistry and functional group placement. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Validamycin D can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Validamycin D is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis .
Biology
In biology, this compound is studied for its potential role in cellular processes and metabolic pathways. Its structure allows it to interact with various enzymes and proteins, making it a valuable tool for biochemical research .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of diseases related to metabolic disorders or oxidative stress .
Industry
In industry, this compound is used in the development of new materials and products. Its unique structure and reactivity make it suitable for various industrial applications, including the production of pharmaceuticals and specialty chemicals .
Mecanismo De Acción
The mechanism of action of Validamycin D involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and function. This can lead to various biological effects, such as changes in metabolic pathways or cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
D-chiro-Inositol: A similar compound with a cyclohexenylamine moiety and multiple hydroxyl groups.
Validamycin D: Another compound with a hexopyranoside structure and similar functional groups.
Uniqueness
What sets this compound apart is its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a highly versatile compound with unique properties and applications .
Propiedades
Número CAS |
148523-91-5 |
|---|---|
Fórmula molecular |
C20H35NO13 |
Peso molecular |
497.5 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-6-[[2,3,4-trihydroxy-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C20H35NO13/c22-3-6-1-8(13(26)16(29)11(6)24)21-9-2-7(12(25)17(30)14(9)27)5-33-20-19(32)18(31)15(28)10(4-23)34-20/h1,7-32H,2-5H2 |
Clave InChI |
DZOSEJASWWCMOA-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O)COC3C(C(C(C(O3)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


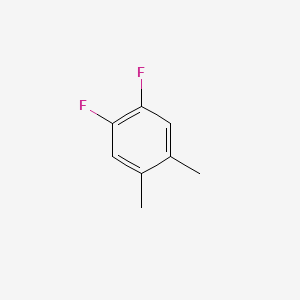
![[1-(5-Amino-2-chloro-benzyl)-pyrrolidin-3-yl]-dimethyl-amine](/img/structure/B8755853.png)
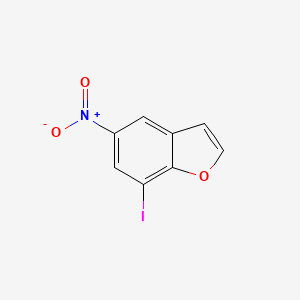
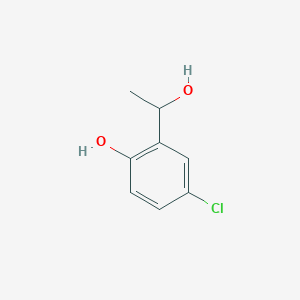
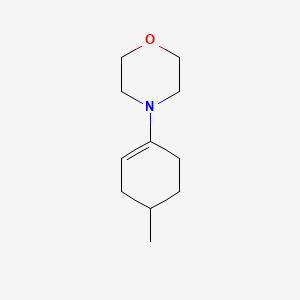
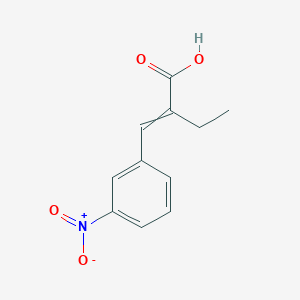
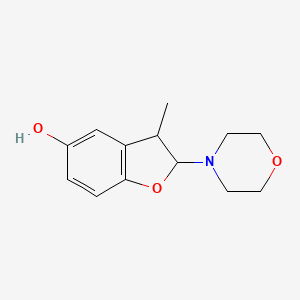

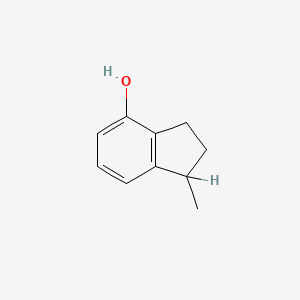
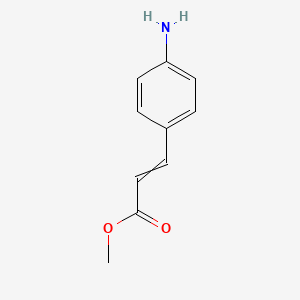
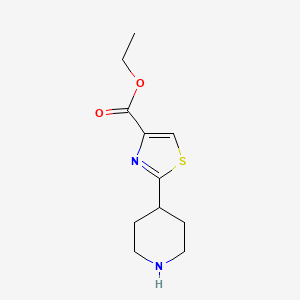
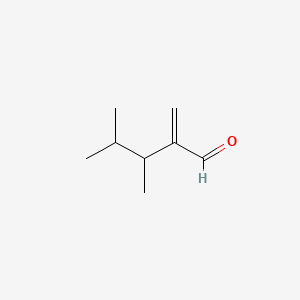
![5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione](/img/structure/B8755945.png)
